Quinolézines
Quinolizines are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen atoms at both ends and one in the middle, forming a pyrrolidine ring. These compounds possess diverse structural features and exhibit a wide range of biological activities due to their unique chemical properties.
Typically, quinolizines are used as intermediates in organic synthesis for the preparation of various pharmaceuticals, agricultural chemicals, and dyes. They often serve as lead compounds in drug discovery processes due to their potential as anti-inflammatory agents, immunosuppressants, and antifungal drugs. Additionally, some quinolizines display pharmacological activities such as antioxidant, anticancer, and antimicrobial properties.
The synthesis of quinolizines can be achieved through various methods including condensation reactions between aldehydes or ketones and amine derivatives under basic conditions, or via multistep syntheses involving ring-closing metathesis or intramolecular cyclization. Their structural diversity allows for the design and modification of functional groups to enhance their biological activities.
Due to their versatile nature and potential applications, quinolizines continue to attract significant interest in both academic and industrial research fields.

Structure | Nom chimique | CAS | Le MF |
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Octahydro-2H-quinolizine-3-carbonitrile | 73259-83-3 | C10H16N2 |
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3-Ethoxycarbonylquinolizidine | 19728-76-8 | C12H21NO2 |
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4H-Quinolizine-1-carboxylicacid, 4-oxo-, ethyl ester | 24403-35-8 | C12H11NO3 |
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Thionuphlutine B | 30343-74-9 | C30H42N2O2S |
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| 6267-48-7 | C10H19NO2 |
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nupharidine | 468-89-3 | C15H23NO2 |
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2H-Quinolizine, octahydro-3-methyl-, trans- | 5591-01-5 | C10H19N |
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octahydro-1H-quinolizin-1-one | 10447-21-9 | C9H15NO |
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castoramine | 6874-86-8 | C15H23NO2 |
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ethyl 4-oxoquinolizine-3-carboxylate | 88612-71-9 | C12H11NO3 |
Littérature connexe
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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